molecular formula C10H11ClO2 B14045205 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one

1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one

Cat. No.: B14045205
M. Wt: 198.64 g/mol
InChI Key: ORYNYRVHNQISAK-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one is a chemical building block of interest in organic synthesis and medicinal chemistry. Its structure incorporates both a reactive chloromethyl group and a phenolic hydroxyl group on the aromatic ring, alongside a propan-2-one chain. This unique arrangement allows it to serve as a versatile precursor for the synthesis of more complex molecules. Researchers may explore its use in constructing compound libraries for pharmaceutical screening, particularly as its framework is reminiscent of privileged structures found in bioactive molecules. The chloromethyl group serves as an excellent handle for further functionalization through nucleophilic substitution reactions, enabling the attachment of various heterocycles, amines, and other pharmacophores. Concurrently, the ortho-hydroxy ketone moiety is a potential ligand for metal coordination and can participate in heterocycle formation reactions. Handling should follow standard laboratory safety protocols. This product is strictly for non-human research applications. Not for diagnostic, therapeutic, or personal use. SPECIFIC DATA ON ITS APPLICATIONS, MECHANISM OF ACTION, AND SPECTROSCOPIC PROPERTIES WAS NOT AVAILABLE AND MUST BE CONFIRMED.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3

InChI Key

ORYNYRVHNQISAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CCl)O

Origin of Product

United States

Preparation Methods

Electrophilic Chloromethylation of 4-Hydroxypropiophenone

A widely cited method involves electrophilic chloromethylation of 4-hydroxypropiophenone (Figure 1). The reaction employs paraformaldehyde and hydrochloric acid under controlled conditions:

Procedure :

  • 4-Hydroxypropiophenone (0.15 mol) is dissolved in concentrated HCl.
  • Paraformaldehyde (1.2 equiv) is added gradually at 0–5°C.
  • The mixture is stirred for 4–6 hours, yielding (3-chloromethyl-4-hydroxyphenyl)propan-1-one as a precipitate.
  • The product is isolated via filtration and crystallized from benzene or ethyl acetate.

Key Data :

Parameter Value
Yield 57–75%
Melting Point 132–135°C
Purity Confirmed by TLC and NMR

This method leverages the reactivity of the phenolic hydroxyl group for regioselective chloromethylation.

Friedel-Crafts Alkylation

An alternative route uses Friedel-Crafts alkylation to introduce the chloromethyl group:

Procedure :

  • 2-Hydroxyphenylpropan-2-one is reacted with chloromethyl methyl ether (MOMCl).
  • The reaction is catalyzed by AlCl₃ at 0–5°C for 4–6 hours.
  • The product is purified via column chromatography.

Key Data :

Parameter Value
Yield 60–70%
Reaction Time 4–6 hours

This method is less common due to challenges in controlling regioselectivity.

Comparative Analysis of Methods

Efficiency and Scalability

Byproducts and Challenges

  • Competing side reactions (e.g., over-chlorination) occur in both methods.
  • Acidic conditions in electrophilic chloromethylation may degrade sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanones

1-(4-Hydroxyphenyl)propan-2-one
  • Structure : Lacks the chloromethyl group; hydroxyl at C3.
  • Molecular Formula : C9H10O2 (MW: 150.18 g/mol).
  • Key Differences : Absence of chloromethyl reduces electrophilic reactivity and molecular weight. The hydroxyl group enhances solubility in polar solvents compared to the target compound .
1-(4-Chlorophenyl)propan-2-one
  • Structure : Chlorine substituent at C4 instead of chloromethyl.
  • Molecular Formula : C9H9ClO (MW: 168.62 g/mol).
  • Key Differences : The chloro group is less reactive than chloromethyl, limiting its utility in nucleophilic substitution reactions. Lower molecular weight and altered lipophilicity .
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one
  • Structure : Trifluoroethoxy (-OCH2CF3) substituent at C4.
  • Molecular Formula : C11H11F3O2 (MW: 232.20 g/mol).
  • Key Differences : The strong electron-withdrawing trifluoroethoxy group increases stability against oxidation but reduces nucleophilic reactivity compared to chloromethyl .

Chalcone Derivatives

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • Structure : Chalcone (α,β-unsaturated ketone) with 4-chlorophenyl and 2-hydroxyphenyl groups.
  • Molecular Formula : C15H11ClO2 (MW: 258.70 g/mol).
  • Key Differences: The conjugated double bond in chalcones enhances π-electron delocalization, leading to distinct UV-Vis absorption and nonlinear optical (NLO) properties.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • Structure : Chalcone with 4-chlorophenyl and 4-methoxyphenyl substituents.
  • Molecular Formula : C16H13ClO2 (MW: 272.73 g/mol).
  • Key Differences : Methoxy group improves solubility in organic solvents, while the chloro group enhances thermal stability. Such chalcones are often studied for antimicrobial or anticancer activities .

Halogenated Propanones

1-Chloro-1-(2,4-difluorophenyl)propan-2-one
  • Structure : Chlorine and difluorophenyl groups at the ketone position.
  • Molecular Formula : C9H7ClF2O (MW: 204.60 g/mol).
  • Key Differences: The geminal chlorine and difluorophenyl groups create steric hindrance, reducing reactivity at the carbonyl carbon. Potential as a building block in fluorinated pharmaceuticals .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
  • Structure : Cyclopropyl and 4-chlorophenyl substituents.
  • Molecular Formula : C12H13ClO (MW: 208.68 g/mol).
  • Used in synthetic intermediates for bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one C10H11ClO2 198.65 -CH2Cl (C4), -OH (C2) High reactivity for functionalization; potential pharmaceutical intermediate
1-(4-Hydroxyphenyl)propan-2-one C9H10O2 150.18 -OH (C4) Polar, used in UV stabilizers
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C15H11ClO2 258.70 Chalcone backbone, -Cl (C4), -OH (C2) High NLO activity; materials science
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C9H7ClF2O 204.60 -Cl, -F (C2, C4) Fluorinated drug precursor

Stability and Handling Considerations

  • Stability : The hydroxyl group may necessitate storage under inert conditions to prevent oxidation. The chloromethyl group is prone to hydrolysis, requiring anhydrous handling .
  • Spectroscopy : Distinct 1H NMR signals are expected for the hydroxyl (δ ~5–6 ppm) and chloromethyl (δ ~4.5 ppm) groups, aiding structural verification .

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